PROTAC PTPN2 degrader-2 TFA

PROTAC PTPN2 degradation DC50

PROTAC PTPN2 degrader-2 TFA (CAS 2912307-39-0), also referred to as Example 187B TFA, is a heterobifunctional PROTAC degrader targeting Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2, also known as TC-PTP). The compound has a molecular formula of C51H50ClF3N6O13S2 and a molecular weight of 1111.55 g/mol.

Molecular Formula C51H50ClF3N6O13S2
Molecular Weight 1111.6 g/mol
Cat. No. B12385875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PTPN2 degrader-2 TFA
Molecular FormulaC51H50ClF3N6O13S2
Molecular Weight1111.6 g/mol
Structural Identifiers
SMILESCC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C49H49ClN6O11S2.C2HF3O2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60;3-2(4,5)1(6)7/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60);(H,6,7)/t32-,37-;/m0./s1
InChIKeyRXQQQCZMVRJVJE-PRLOVNCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC PTPN2 degrader-2 TFA Procurement Guide: Compound Identity, Class, and Degradation Potency


PROTAC PTPN2 degrader-2 TFA (CAS 2912307-39-0), also referred to as Example 187B TFA, is a heterobifunctional PROTAC degrader targeting Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2, also known as TC-PTP) . The compound has a molecular formula of C51H50ClF3N6O13S2 and a molecular weight of 1111.55 g/mol . It functions by recruiting an E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of PTPN2, distinguishing it from active-site inhibitors that merely block phosphatase activity . Vendor-reported biological activity indicates a degradation DC50 of less than 50 nM in cellular assays . This compound is supplied for research use only and is referenced in patent literature as an example of a PTPN2-targeting ligand suitable for degradation applications [1].

Why Generic Substitution of PROTAC PTPN2 degrader-2 TFA with In-Class PTPN2 Degraders or Inhibitors Is Not Scientifically Valid


In-class PTPN2-targeting compounds cannot be treated as functionally interchangeable due to fundamental differences in mechanism of action (degradation vs. inhibition), selectivity profiles, and E3 ligase recruitment. PTPN2 inhibitors such as AC484/ABBV-CLS-484 (active-site inhibitor) and K-38 (IC50 = 7.05 nM) function by blocking phosphatase activity but do not eliminate the PTPN2 protein scaffold, which may retain non-catalytic scaffolding functions [1]. Among degraders, selectivity over the closely related phosphatase PTP1B varies dramatically: TP1L demonstrates >110-fold selectivity [2], while PVD-06 exhibits >60-fold selectivity [3]. Furthermore, PROTAC degraders recruit different E3 ligases (e.g., CRBN-based recruiters vs. VHL-based recruiters) resulting in divergent ternary complex geometries, degradation kinetics, and tissue-specific efficacy profiles [4]. The Example 187B scaffold reported in patent literature represents a distinct chemical series with unique linker geometry and physicochemical properties compared to other PTPN2-targeting PROTACs, making direct substitution without experimental validation scientifically unsound [5].

PROTAC PTPN2 degrader-2 TFA: Quantitative Differentiation Evidence Versus Comparators


Degradation Potency: DC50 Comparison of PROTAC PTPN2 degrader-2 TFA Versus Alternative PTPN2 PROTAC Degraders

PROTAC PTPN2 degrader-2 TFA (Example 187B TFA) demonstrates a DC50 of less than 50 nM for PTPN2 degradation in cellular assays, as reported by multiple independent vendors including MedChemExpress . For comparator context, the alternative VHL-recruiting PTPN2 degrader PVD-06 exhibits a DC50 of 217 nM, representing a more than 4-fold difference in degradation potency . Another PTPN2-targeting degrader, PROTAC PTPN2 degrader-1 (Example 77), is described qualitatively as potent but without disclosed quantitative DC50 data, limiting direct potency comparison [1].

PROTAC PTPN2 degradation DC50 cancer immunotherapy targeted protein degradation

Pharmacological Modality Differentiation: PROTAC PTPN2 degrader-2 TFA Degrades PTPN2 Versus Small-Molecule Inhibitors That Only Block Active Site

PROTAC PTPN2 degrader-2 TFA functions by recruiting an E3 ubiquitin ligase to induce proteasomal degradation of the entire PTPN2 protein, thereby eliminating both catalytic and potential scaffolding functions . In contrast, small-molecule PTPN2 inhibitors such as K-38 (IC50 = 7.05 nM), WS35 (PTPN2 IC50 = 5.8 nM), and PTPN2-IN-1 (IC50 ≤ 5 μM) function solely as active-site inhibitors that block phosphatase activity while leaving the PTPN2 protein scaffold intact [1][2][3]. The clinical-stage inhibitor AC484/ABBV-CLS-484 similarly acts as an active-site inhibitor rather than a degrader [4].

PROTAC degradation active-site inhibition PTPN2 mechanism of action scaffolding function

Structural Scaffold Uniqueness: PROTAC PTPN2 degrader-2 TFA (Example 187B) Represents a Distinct Patent-Disclosed Chemical Series

PROTAC PTPN2 degrader-2 TFA corresponds to Example 187B disclosed in WO2023019166, a patent application describing protein tyrosine phosphatase targeting ligands [1]. This compound belongs to a distinct chemical series from other reported PTPN2-targeting PROTACs. The TFA salt form (CAS 2912307-39-0) differs from the free base PROTAC PTPN2 degrader-2 (CAS 2912307-38-9) in molecular weight and potentially solubility and handling characteristics [2]. In contrast, PVD-06 (CAS 3032975-48-4) represents an independently developed VHL-recruiting degrader series with a PTPN2/PTP1B selectivity index >60-fold [3]. The crystal structure of a PTPN2-PROTAC ternary complex (PDB 8U0H) characterizes a structurally distinct degrader (Cmpd-1/Cmpd-2) that recruits CRBN E3 ligase, not the scaffold of Example 187B [4].

chemical scaffold patent Example 187B structure differentiation PROTAC design

Procurement-Ready Availability: PROTAC PTPN2 degrader-2 TFA Multiple Vendor Supply Versus Single-Source Comparators

PROTAC PTPN2 degrader-2 TFA is commercially available from at least four independent suppliers including MedChemExpress (HY-153938), InvivoChem (V73346), TargetMol, and AbMole (M42542), with documented purity specifications (e.g., ≥98% from InvivoChem) . In contrast, comparator PTPN2 degraders show more limited commercial availability: PVD-06 is supplied by MedChemExpress , TP1L appears primarily in primary literature without established commercial sourcing, and PROTAC PTPN2 degrader-1 has limited vendor coverage [1]. The multi-vendor availability of PROTAC PTPN2 degrader-2 TFA reduces supply chain vulnerability and enables competitive pricing and quality comparison.

procurement vendor availability multi-source supply research tool PTPN2 degrader

PROTAC PTPN2 degrader-2 TFA: Validated Research Application Scenarios Based on Quantitative Evidence


Cellular Degradation Kinetics Studies Requiring Sub-50 nM Potency for Dose-Response Analysis

Based on the vendor-reported DC50 of <50 nM , PROTAC PTPN2 degrader-2 TFA is appropriate for dose-response degradation studies where high potency minimizes compound consumption. Its >4-fold lower DC50 compared to PVD-06 (217 nM) enables experiments at lower working concentrations, reducing potential off-target effects associated with higher compound concentrations and decreasing per-experiment cost in high-throughput degradation screening formats.

Head-to-Head Mechanistic Comparisons Between PROTAC-Mediated Degradation and Small-Molecule Inhibition of PTPN2

PROTAC PTPN2 degrader-2 TFA serves as a degradation-positive control in experiments designed to dissect whether observed biological effects require elimination of the PTPN2 protein scaffold (degrader-mediated) or merely blockade of phosphatase catalytic activity (inhibitor-mediated). Comparative studies pairing this PROTAC with active-site inhibitors such as K-38 (IC50 = 7.05 nM) [1] or AC484 [2] can elucidate PTPN2 scaffolding functions independent of enzymatic activity, a research question unaddressable with inhibitor-only compound panels.

Reproduction and Extension of Patent-Disclosed Findings Using the Example 187B Scaffold

The explicit identification of PROTAC PTPN2 degrader-2 TFA as Example 187B in patent WO2023019166 [3] enables direct reproduction of patent-disclosed methods and follow-on structure-activity relationship (SAR) studies. Researchers seeking to validate, extend, or compare findings against the patented scaffold series should procure this specific chemical entity rather than structurally unvalidated alternatives, ensuring experimental consistency with the intellectual property record.

Cancer Immunotherapy Research Models (Colon Cancer and Other Indications) Requiring PTPN2 Depletion

Vendor documentation indicates potential applicability in cancer research, specifically citing colon cancer models . The compound is positioned for studies evaluating PTPN2 degradation effects on immune cell function and tumor microenvironment modulation. Its PROTAC mechanism distinguishes it from PTPN2 inhibitors like K-38 (melanoma models) [1] and WS35 (melanoma models) [4], making it a complementary tool for mechanism-of-action comparisons across cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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